2-Bromo-5-methoxybenzoyl chloride
Overview
Description
2-Bromo-5-methoxybenzoyl chloride is a chemical compound that serves as a key intermediate in various synthetic pathways. It is characterized by the presence of a bromine atom and a methoxy group attached to a benzene ring which is further connected to a carbonyl chloride moiety. This structure makes it a versatile reagent in organic synthesis, particularly in the formation of aromatic compounds with potential applications in materials science, pharmaceuticals, and chemical research.
Synthesis Analysis
The synthesis of related compounds often involves halogenation, esterification, and other substitution reactions. For instance, Methyl 4-Bromo-2-methoxybenzoate was synthesized from 4-bromo-2-fluorotoluene through a series of reactions including bromination, hydrolysis, cyanidation, methoxylation, and esterification, achieving a high purity and moderate yield . Similarly, 7-bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one was prepared through a multi-step process involving hydrolysis, substitution, condensation, bromination, and aromatic amidation .
Molecular Structure Analysis
The molecular structure of compounds related to 2-Bromo-5-methoxybenzoyl chloride is often confirmed using techniques such as X-ray crystallography. For example, the structure of tris(2-methoxy-5-bromophenyl)antimony bis(2-nitrobenzoate) was elucidated, revealing a distorted trigonal bipyramidal coordination around the antimony atom . The presence of intramolecular contacts and weak hydrogen bonds plays a significant role in the stabilization of the crystal structure.
Chemical Reactions Analysis
Compounds with bromo and methoxy substituents on a benzene ring can undergo various chemical reactions. Photoinduced C-Br homolysis of 2-bromobenzophenones can lead to Pschorr cyclization, yielding fluorenones . The substituents on the phenyl rings significantly influence the reactivity of the resulting radicals. In another study, the reaction of a brominated thiadiazole with nucleophiles produced alkoxy-, propylthio-, and amino-substituted derivatives, demonstrating the compound's reactivity towards nucleophilic substitution .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Bromo-5-methoxybenzoyl chloride derivatives are characterized by various analytical techniques. For instance, the thermal properties of lanthanide complexes with 2-bromine-5-methoxybenzoic acid were studied using differential scanning calorimetry, revealing solid-solid phase transitions . The complexes also exhibited bacteriostatic activities and luminescent properties, indicating their potential for biological applications. The reactivity of these compounds is also influenced by the presence of substituents, which can affect their electrophilic and nucleophilic behavior .
Scientific Research Applications
Photodynamic Therapy Applications
2-Bromo-5-methoxybenzoyl chloride has been utilized in the synthesis of zinc phthalocyanines substituted with new benzenesulfonamide derivative groups. These compounds exhibit properties suitable for photodynamic therapy applications, particularly in the treatment of cancer. They demonstrate good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential candidates as Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis of Intermediates for Pharmaceuticals
Research has also been conducted on the synthesis of intermediates for pharmaceuticals using 2-Bromo-5-methoxybenzoyl chloride. One study focused on the synthesis of methyl 2-bromo-3,4-methylenedioxy-5-methoxybenzoate as an intermediate for bifendate, a drug used for liver protection. This synthesis process demonstrated feasibility for production, indicating potential applications in the pharmaceutical industry (Li-jiao, 2013).
Functional Polymers
The compound has been used in the synthesis of functional polymers. Studies have involved the creation of new 5-methoxy-2H-benzotriazol-2-yl mono- or disubstituted resorcinols and phloroglucinols. These compounds have been characterized for their potential applications in polymer science due to their unique properties (Xi, Basset, & Vogl, 1984).
Antimicrobial Research
Research into the antimicrobial properties of derivatives of 2-Bromo-5-methoxybenzoyl chloride has been conducted. For example, a study synthesized 6-bromo-1-butyl-3-ethoxycarbonyl-2-(N-methyl-N-phenylamino)methyl-5-(1,2,3,4-tetrazol-5-yl)methoxyindole and evaluated its antimicrobial activities. Such research highlights the potential use of this compound in developing new antimicrobial agents (Gadaginamath & Patil, 2002).
Safety And Hazards
properties
IUPAC Name |
2-bromo-5-methoxybenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCQJXVXRYIJQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60381827 | |
Record name | 2-bromo-5-methoxybenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60381827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-methoxybenzoyl chloride | |
CAS RN |
56658-04-9 | |
Record name | 2-Bromo-5-methoxybenzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56658-04-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-bromo-5-methoxybenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60381827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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